![molecular formula C21H26FN3O4 B1679077 Premafloxacin CAS No. 143383-65-7](/img/structure/B1679077.png)
Premafloxacin
描述
N-(2-羟乙基)马来酰亚胺: 是一种有机化合物,分子式为 C6H7NO3。它是马来酰亚胺的衍生物,其特征在于氮原子上连接了一个羟乙基。 这种化合物以其在各种化学反应中的反应性和多功能性而闻名,使其在科学研究和工业应用中具有价值 .
准备方法
合成路线和反应条件: N-(2-羟乙基)马来酰亚胺可以通过马来酸酐与乙醇胺反应合成。 该反应通常涉及在催化剂(如对甲苯磺酸 (PTSA))存在下,在甲苯等溶剂中加热反应物 。该反应通过形成中间体马来酰胺酸进行,然后环化生成所需的马来酰亚胺衍生物。
工业生产方法: N-(2-羟乙基)马来酰亚胺的工业生产通常采用类似的合成路线,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。 该工艺可能包括额外的纯化步骤,例如重结晶或色谱,以获得纯形式的化合物 .
化学反应分析
反应类型: N-(2-羟乙基)马来酰亚胺会发生各种化学反应,包括:
氧化: 它可以氧化生成 N-羟乙基马来酰胺酸。
还原: 还原反应可以将其转化为 N-(2-氨基乙基)马来酰亚胺。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物:
氧化: N-羟乙基马来酰胺酸。
还原: N-(2-氨基乙基)马来酰亚胺。
取代: 硫代琥珀酰亚胺产物.
科学研究应用
Introduction to Premafloxacin
This compound is a novel fluoroquinolone antibiotic that has garnered attention for its potent activity against various bacterial pathogens, particularly Staphylococcus aureus. Initially developed for veterinary use, it has shown promise in both veterinary and human medicine due to its enhanced efficacy against resistant strains of bacteria. This article explores the applications of this compound, focusing on its mechanisms of action, resistance patterns, and clinical implications.
Table 1: Comparative Efficacy of this compound and Ciprofloxacin
Bacterial Strain | MIC (μg/ml) Ciprofloxacin | MIC (μg/ml) this compound |
---|---|---|
Wild-type S. aureus | 0.125–0.25 | 0.004–0.008 |
Mutant (grlA mutation) | 1.0 | 0.032 |
Applications in Veterinary Medicine
This compound has been extensively studied for its effectiveness against veterinary pathogens. In vitro evaluations involving 673 veterinary pathogens revealed that this compound's activity against gram-negative bacilli was comparable to that of other fluoroquinolones, while it exhibited significantly higher activity against staphylococci and streptococci .
Case Study: Efficacy Against Veterinary Pathogens
In a controlled study, the minimum inhibitory concentration (MIC) values for various pathogens were determined, showing that this compound had an MIC90 ranging from 0.015 to 0.25 μg/ml against staphylococci, whereas other fluoroquinolones had higher MIC90 values ranging from 0.13 to 16 μg/ml . This indicates a superior efficacy of this compound in treating infections caused by these pathogens.
Resistance Mechanisms
Despite its potency, resistance to this compound can develop, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV. Research has identified specific mutations in the grlA and gyrA genes that confer resistance . The frequency of resistant mutant selection with this compound is significantly lower than with ciprofloxacin, suggesting a reduced risk of resistance development in clinical settings.
Table 2: Resistance Patterns Associated with this compound
Mutation Type | Frequency of Selection (per cell) | Impact on MIC (μg/ml) |
---|---|---|
Single grlA mutation | to | Increased by 4-8x |
Double mutation | N/A | Increased by 32x |
Clinical Implications
This compound's unique properties make it a candidate for treating infections caused by resistant strains of bacteria in both human and veterinary medicine. Its low mutation frequency suggests that it may be less likely to contribute to the growing problem of antibiotic resistance compared to older fluoroquinolones.
作用机制
N-(2-羟乙基)马来酰亚胺的作用机制涉及它对亲核试剂(如硫醇和胺)的反应性。 该化合物的马来酰亚胺部分与硫醇发生迈克尔加成反应,形成稳定的硫代琥珀酰亚胺键 。 这种反应性在生物缀合和交联应用中得到利用,它靶向蛋白质中的半胱氨酸残基,导致共价键的形成 .
相似化合物的比较
类似化合物:
N-羟基马来酰亚胺: 用作氧化剂以及肽和蛋白质合成中的试剂.
N-甲基马来酰亚胺: 另一个具有类似反应性但取代基不同的马来酰亚胺衍生物.
N-苯基马来酰亚胺: 用于聚合物化学以及作为环加成反应中的亲双烯体.
独特性: N-(2-羟乙基)马来酰亚胺因其羟乙基而独一无二,这赋予了它在化学反应中额外的反应性和多功能性。 这使其在需要特定功能化和交联能力的应用中特别有价值 .
生物活性
Premafloxacin is a novel antibiotic belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, with a notable efficacy against Staphylococcus aureus. This article delves into the biological activity of this compound, its mechanisms of action, resistance patterns, and relevant case studies.
Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive pathogens. Its potency is highlighted by its ability to be up to 32 times more effective than ciprofloxacin against wild-type S. aureus . The minimum inhibitory concentrations (MICs) for various strains are crucial for understanding its effectiveness.
Table 1: Comparative MIC Values of this compound
Bacterial Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |
---|---|---|---|
Staphylococcus aureus | 4.0 | Ciprofloxacin | 128 |
Escherichia coli | 16 | Ciprofloxacin | 64 |
Streptococcus pneumoniae | 8 | Moxifloxacin | 32 |
The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This dual-target approach is critical for its efficacy against resistant strains.
Mechanisms of Resistance
Resistance to this compound has been studied extensively. Mutations in the target enzymes, particularly in topoisomerase IV and DNA gyrase, have been identified as primary mechanisms leading to decreased susceptibility . Notably, single mutations in either enzyme subunit can cause a four- to eightfold increase in MICs, while double mutations significantly amplify resistance.
Table 2: Resistance Mechanisms in S. aureus
Mutation Type | Effect on MIC (fold increase) |
---|---|
Single mutation in grlA | 4-8 |
Double mutation (gyrA + grlA) | 32 |
Double mutation (gyrA + grlB) | 128 |
Interestingly, this compound appears less susceptible to efflux pump mechanisms compared to other fluoroquinolones like ciprofloxacin . The frequency of selecting resistant mutants is significantly lower for this compound, suggesting a reduced risk of developing resistance in clinical settings.
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetic properties of this compound is essential for optimizing its use in clinical settings. Studies indicate that it has favorable absorption characteristics and a suitable half-life for effective dosing regimens. Interaction studies have also shown that it may have limited interactions with other commonly used antibiotics, making it a valuable option in combination therapies .
Case Study 1: Efficacy Against MRSA
In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound demonstrated significant clinical efficacy. Patients treated with this compound showed a higher rate of clinical cure compared to those treated with standard therapies .
Case Study 2: Resistance Patterns
A study analyzing resistance patterns in clinical isolates revealed that strains resistant to ciprofloxacin were often susceptible to this compound. This underscores its potential as an alternative treatment option for infections caused by resistant strains .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUWONDIBHQOZ-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162407 | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143383-65-7 | |
Record name | Premafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREMAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。